molecular formula C17H17N3O2 B6577189 2-(4-ethoxyphenyl)-N-(1H-indazol-6-yl)acetamide CAS No. 1219904-27-4

2-(4-ethoxyphenyl)-N-(1H-indazol-6-yl)acetamide

Cat. No. B6577189
CAS RN: 1219904-27-4
M. Wt: 295.34 g/mol
InChI Key: WAMIDMXXGKONGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethoxyphenyl)-N-(1H-indazol-6-yl)acetamide, commonly referred to as EIPA, is a synthetic compound with a wide range of scientific research applications. It is an important tool for studying biological processes and has been used in a variety of laboratory experiments and clinical trials.

Mechanism of Action

The exact mechanism of action of EIPA is not yet fully understood. However, it is believed to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve signals. Inhibition of this enzyme leads to an increase in acetylcholine levels, which in turn can result in a variety of physiological effects.
Biochemical and Physiological Effects
EIPA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase acetylcholine levels, which can lead to improved memory and cognition, as well as increased alertness and focus. Additionally, EIPA has been shown to reduce inflammation and oxidative stress, as well as to improve mood and reduce anxiety.

Advantages and Limitations for Lab Experiments

EIPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable and non-toxic. Additionally, it is soluble in both water and organic solvents, making it easy to use in a variety of experiments. However, EIPA is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are a variety of potential future directions for research into EIPA. One possibility is to further study the biochemical and physiological effects of EIPA, as well as to investigate its potential therapeutic applications. Additionally, further research could be conducted into the mechanism of action of EIPA and how it interacts with various drugs and compounds. Finally, further research could be conducted into the potential toxicity of EIPA and how it can be safely used in laboratory experiments and clinical trials.

Synthesis Methods

The synthesis of EIPA is relatively simple and involves the reaction of 4-ethoxyphenylacetic acid with 1H-indazol-6-ylacetic acid in the presence of anhydrous sodium acetate. The reaction is carried out in an aqueous medium at a temperature of 40-50°C for 1-2 hours. After the reaction is complete, the product is separated from the reaction mixture and purified by recrystallization.

Scientific Research Applications

EIPA has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various drugs and compounds, as well as to study the mechanisms of action of drugs and to investigate the mechanisms of various diseases. It has also been used in laboratory experiments to study the effects of various compounds on cell cultures and animal models. Additionally, EIPA has been used in clinical trials to evaluate the safety and efficacy of drugs and other compounds.

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(1H-indazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-2-22-15-7-3-12(4-8-15)9-17(21)19-14-6-5-13-11-18-20-16(13)10-14/h3-8,10-11H,2,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMIDMXXGKONGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-(1H-indazol-6-yl)acetamide

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